8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine
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Overview
Description
8-Benzyloxy-N2-isobutyryl-2’-deoxyguanosine: is a synthetic nucleoside analog derived from guanosine It is characterized by the presence of a benzyloxy group at the 8-position and an isobutyryl group at the N2 position of the guanine base
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzyloxy-N2-isobutyryl-2’-deoxyguanosine typically involves multiple steps, starting from commercially available guanosine. The key steps include:
Protection of the hydroxyl groups: The hydroxyl groups of guanosine are protected using silyl or acyl protecting groups to prevent unwanted reactions.
Introduction of the benzyloxy group: The 8-position of the guanine base is selectively functionalized with a benzyloxy group using benzyl bromide in the presence of a base such as sodium hydride.
Isobutyrylation: The N2 position is then acylated with isobutyryl chloride in the presence of a base like pyridine to introduce the isobutyryl group.
Deprotection: The protecting groups are removed under mild acidic or basic conditions to yield the final product.
Industrial Production Methods: Industrial production of 8-Benzyloxy-N2-isobutyryl-2’-deoxyguanosine follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis equipment, high-purity reagents, and stringent quality control measures to ensure consistency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, replacing it with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed:
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted guanosine analogs.
Scientific Research Applications
Chemistry: : 8-Benzyloxy-N2-isobutyryl-2’-deoxyguanosine is used as a building block in the synthesis of modified nucleosides and nucleotides
Biology: : In biological research, this compound is utilized to study DNA-protein interactions, DNA replication, and repair mechanisms. Its modified structure allows for the investigation of the effects of specific chemical modifications on DNA function and stability.
Medicine: : The compound has potential therapeutic applications, particularly in the development of antiviral and anticancer agents. Its ability to mimic natural nucleosides makes it a valuable tool in the design of nucleoside analog drugs.
Industry: : In the pharmaceutical industry, 8-Benzyloxy-N2-isobutyryl-2’-deoxyguanosine is used in the synthesis of high-purity reference standards and as an intermediate in the production of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 8-Benzyloxy-N2-isobutyryl-2’-deoxyguanosine involves its incorporation into DNA during replication. The presence of the benzyloxy and isobutyryl groups can interfere with normal base pairing and DNA polymerase activity, leading to the inhibition of DNA synthesis. This can result in the disruption of cellular processes, making it a potential candidate for therapeutic applications targeting rapidly dividing cells, such as cancer cells.
Comparison with Similar Compounds
8-Oxo-2’-deoxyguanosine: A marker of oxidative DNA damage.
N2-Isobutyryl-2’-deoxyguanosine: Lacks the benzyloxy group but has similar acylation at the N2 position.
8-Bromo-2’-deoxyguanosine: Contains a bromine atom at the 8-position instead of a benzyloxy group.
Uniqueness: 8-Benzyloxy-N2-isobutyryl-2’-deoxyguanosine is unique due to the combination of the benzyloxy and isobutyryl groups, which confer distinct chemical and biological properties. This dual modification allows for specific interactions and reactions that are not observed with other similar compounds, making it a valuable tool in various research applications.
Properties
IUPAC Name |
N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-8-phenylmethoxy-1H-purin-2-yl]-2-methylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O6/c1-11(2)18(29)24-20-23-17-16(19(30)25-20)22-21(31-10-12-6-4-3-5-7-12)26(17)15-8-13(28)14(9-27)32-15/h3-7,11,13-15,27-28H,8-10H2,1-2H3,(H2,23,24,25,29,30)/t13-,14+,15+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOYFYXCACQEQZ-RRFJBIMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=C(N2C3CC(C(O3)CO)O)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=C(N2[C@H]3C[C@@H]([C@H](O3)CO)O)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30721579 |
Source
|
Record name | 8-(Benzyloxy)-2'-deoxy-N-(2-methylpropanoyl)guanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30721579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136859-75-1 |
Source
|
Record name | 8-(Benzyloxy)-2'-deoxy-N-(2-methylpropanoyl)guanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30721579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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